Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]-
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Overview
Description
Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- typically involves multiple steps, including the formation of the pyrrolone ring and the introduction of the acetyl, hydroxy, nitrophenyl, and piperazinyl groups. Common synthetic routes may involve:
Formation of the Pyrrolone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: Various functional groups can be introduced through substitution reactions, using reagents such as acetyl chloride for acetylation, and nitration reactions for the nitrophenyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as halogenating agents for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- exerts its effects depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes, receptors, or other biomolecules, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrol-2(5H)-one Derivatives: Compounds with similar pyrrolone ring structures.
Acetylated Compounds: Compounds with acetyl groups.
Nitrophenyl Compounds: Compounds with nitrophenyl groups.
Piperazinyl Compounds: Compounds with piperazinyl groups.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(3-nitrophenyl)-1-(2-piperazin-1-ylethyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5/c1-12(23)15-16(13-3-2-4-14(11-13)22(26)27)21(18(25)17(15)24)10-9-20-7-5-19-6-8-20/h2-4,11,16,19,24H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGDUQESSYDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)[N+](=O)[O-])CCN3CCNCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340772 |
Source
|
Record name | Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5949-14-4 |
Source
|
Record name | Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[2-(1-piperazinyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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